2-(2-Bromo-6-nitrophenyl)acetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWAAWMXRXSOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618340 | |

| Record name | (2-Bromo-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-74-5 | |

| Record name | (2-Bromo-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Bromo-6-nitrophenyl)acetic acid chemical properties

An In-depth Technical Guide to 2-(2-Bromo-6-nitrophenyl)acetic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, outlines a robust synthetic pathway, explores its characteristic reactivity, and discusses its significance as a building block for complex molecular architectures, particularly in the realm of heterocyclic chemistry.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No. 37777-74-5) is a substituted phenylacetic acid derivative.[1][2] The strategic placement of the bromo and nitro groups ortho to each other and to the acetic acid moiety imparts unique reactivity to the molecule. The electron-withdrawing nature of the nitro group and the steric hindrance and electronic effects of the bromine atom are critical determinants of its chemical behavior.

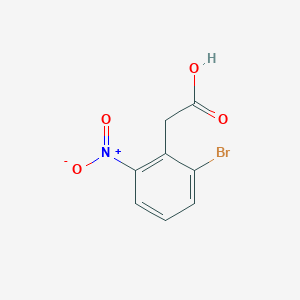

Below is the chemical structure of the molecule:

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 37777-74-5 | [1][2][3] |

| Molecular Formula | C₈H₆BrNO₄ | [3][4] |

| Molecular Weight | 260.04 g/mol | [3][4] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a solid, likely pale yellow to brown crystalline powder | [5] |

| Storage | Room temperature, dry conditions | [3] |

Synthesis Methodology: A Guided Protocol

The synthesis of this compound is not commonly detailed in standard literature, but a plausible and robust pathway can be designed based on established organic chemistry principles, particularly from methods used for analogous compounds.[6][7] A logical approach involves the oxidation of the corresponding toluene derivative. This method is chosen for its reliability and the commercial availability of the starting material.

The overall workflow can be visualized as follows:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hydrolysis of the Nitrile

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.

Step 1: Benzylic Bromination of 2-Bromo-6-nitrotoluene

-

Causality: This step selectively functionalizes the methyl group via a free-radical mechanism, leaving the aromatic ring untouched. N-Bromosuccinimide (NBS) is a reliable source of bromine radicals, and Azobisisobutyronitrile (AIBN) serves as the radical initiator.

-

To a solution of 2-bromo-6-nitrotoluene (1 equiv.) in carbon tetrachloride (CCl₄), add NBS (1.1 equiv.) and a catalytic amount of AIBN.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-3-nitrobenzene, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(2-Bromo-6-nitrophenyl)acetonitrile

-

Causality: The highly reactive benzylic bromide is an excellent substrate for Sₙ2 displacement. Sodium cyanide (NaCN) acts as the nucleophile to introduce the nitrile functionality, which is the precursor to the carboxylic acid.

-

Dissolve the crude benzylic bromide from Step 1 in a mixture of acetone and water.

-

Add sodium cyanide (1.2 equiv.) portion-wise, maintaining the temperature below 30°C with an ice bath.

-

Stir vigorously at room temperature for several hours. Monitor by TLC.

-

Upon completion, remove the acetone via rotary evaporation. Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to give the crude nitrile.

Step 3: Hydrolysis to this compound

-

Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid.[7] This is a standard and high-yielding transformation.

-

Carefully add the crude nitrile from Step 2 to a pre-prepared solution of concentrated sulfuric acid and water (e.g., a 2:1 mixture).[7]

-

Heat the mixture to boiling under reflux for several hours.[7] The reaction progress can be monitored by the cessation of ammonia evolution (if a basic workup is used) or by TLC.

-

Cool the dark reaction mixture in an ice bath and pour it into a beaker of ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

Step 4: Purification and Characterization (Self-Validation)

-

Causality: Recrystallization is a critical step to remove impurities, yielding a product of high purity suitable for further research. Characterization confirms the molecular structure and validates the success of the synthesis.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene).

-

Dry the purified crystals under vacuum.

-

Determine the melting point and compare it to literature values of similar compounds.

-

Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to confirm the structure and purity of the final product.[8]

Chemical Reactivity and Mechanistic Insights

The utility of this compound lies in its potential for intramolecular cyclization reactions, making it a valuable precursor for heterocyclic systems. The key transformation involves the reduction of the nitro group to an amine, which can then react with the neighboring acetic acid side chain.

Reductive Cyclization to form 7-Bromo-1,3-dihydro-2H-indol-2-one

This reaction is a cornerstone of this molecule's application. The reduction of the nitro group creates a powerful intramolecular nucleophile (the amine) perfectly positioned to attack the electrophilic carbonyl carbon of the acetic acid group (or its activated form), leading to the formation of a five-membered lactam ring.

Caption: Key reactivity pathway: Reductive cyclization to an oxindole derivative.

-

Mechanism Rationale:

-

Reduction: The nitro group is readily reduced to an aniline derivative using various reagents. Common choices include catalytic hydrogenation (H₂ over Pd/C) or dissolving metal reductions (e.g., Fe in acetic acid, SnCl₂ in HCl). The choice of reagent can be critical to avoid debromination.

-

Cyclization: The resulting 2-(2-amino-6-bromophenyl)acetic acid can spontaneously cyclize upon heating or under mild acidic/basic conditions. The amino group attacks the carboxylic acid, eliminating a molecule of water to form the stable amide bond within the lactam ring system.

-

Applications in Drug Discovery and Organic Synthesis

Nitroarenes are crucial building blocks in medicinal chemistry.[9] The structural motif present in this compound is a precursor to a variety of biologically active heterocyclic scaffolds.

-

Precursor to Heterocycles: As demonstrated above, its primary application is in the synthesis of substituted oxindoles and other related lactams.[5] These core structures are found in numerous pharmaceuticals and natural products with diverse biological activities, including kinase inhibitors and anticancer agents.

-

Chemical Handle for Diversification: The bromine atom serves as a versatile handle for further molecular elaboration. It can be subjected to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the creation of diverse compound libraries for drug screening.

-

Intermediate for Bioactive Molecules: This compound and its derivatives are valuable intermediates in the multi-step synthesis of complex target molecules.[3][5] The ability to form heterocycles is particularly useful in constructing molecules that can interact with biological targets like enzymes and receptors.[10]

Safety and Handling

As a laboratory chemical, this compound and its precursors require careful handling in accordance with good laboratory practices. While a specific MSDS for this compound is not widely available, data from structurally similar chemicals provide a strong basis for safety protocols.[11][12]

-

Health Hazards:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[11] Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated place.[11]

-

Keep the container tightly closed.

-

References

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid. Retrieved from [Link]

Sources

- 1. (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID | 37777-74-5 [chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound [myskinrecipes.com]

- 4. 2-(3-Bromo-5-nitrophenyl)acetic acid | C8H6BrNO4 | CID 60041778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID(37777-74-5) 1H NMR [m.chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(2-Bromo-6-nitrophenyl)acetic acid (CAS: 37777-74-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2-Bromo-6-nitrophenyl)acetic acid, a key building block in synthetic organic chemistry. We will delve into its chemical properties, synthesis, reactivity, and potential applications, particularly in the realm of drug discovery and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel molecules.

Compound Profile

This compound is a substituted phenylacetic acid derivative characterized by the presence of both a bromine atom and a nitro group on the aromatic ring. This unique substitution pattern imparts specific reactivity to the molecule, making it a versatile intermediate for the synthesis of a variety of complex organic structures.

| Property | Value |

| CAS Number | 37777-74-5 |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| Appearance | Off-white to light yellow solid[1] |

| Storage | Sealed in dry, Room Temperature[1] |

Molecular Structure:

Caption: Chemical structure of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process starting from a readily available substituted toluene. The following protocol is a generalized procedure based on established organic chemistry principles and published methods for analogous compounds.

Workflow for the Synthesis:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Side-chain Bromination of 2-Bromo-6-nitrotoluene:

-

To a solution of 2-bromo-6-nitrotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Irradiate the mixture with a UV lamp or heat to reflux to initiate the reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield 1-bromo-2-(bromomethyl)-3-nitrobenzene.

-

-

Cyanation of 1-bromo-2-(bromomethyl)-3-nitrobenzene:

-

Dissolve the crude product from the previous step in a polar aprotic solvent (e.g., acetone or DMSO).

-

Add a solution of sodium cyanide or potassium cyanide in water.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(2-bromo-6-nitrophenyl)acetonitrile.

-

-

Hydrolysis of 2-(2-bromo-6-nitrophenyl)acetonitrile:

-

To the crude nitrile, add an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).

-

Heat the mixture to reflux for several hours until the hydrolysis is complete.

-

If using acid hydrolysis, cool the mixture and pour it onto ice. Collect the precipitated product by filtration.

-

If using basic hydrolysis, cool the mixture and acidify with a strong acid to precipitate the carboxylic acid. Collect the product by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Spectroscopic Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

| Spectroscopic Data for this compound | |

| ¹H NMR | Available from commercial suppliers[2] |

| IR Spectrum | Available from commercial suppliers[2] |

| Mass Spectrum | Available from commercial suppliers[2] |

Reactivity and Synthetic Applications

The unique arrangement of the bromo, nitro, and acetic acid functionalities in this compound makes it a valuable precursor for various synthetic transformations.

Intramolecular Friedel-Crafts Acylation: Synthesis of Indanones

One of the most significant applications of this compound is in the synthesis of substituted indanones through intramolecular Friedel-Crafts acylation. The acetic acid side chain can be activated and then cyclized onto the aromatic ring to form a five-membered ring system. Indanone scaffolds are present in numerous biologically active molecules.[3][4][5]

Reaction Pathway:

Caption: Pathway for the synthesis of indanones from this compound.

Experimental Considerations:

-

Activation of the Carboxylic Acid: The carboxylic acid must first be converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride.

-

Lewis Acid Catalyst: A strong Lewis acid, such as aluminum chloride, is typically required to promote the intramolecular acylation. The reaction is often carried out in an inert solvent like dichloromethane or nitrobenzene.

-

Reaction Conditions: The reaction temperature and time need to be carefully optimized to maximize the yield of the desired indanone and minimize side reactions.

Reduction of the Nitro Group and Subsequent Cyclization

The nitro group can be selectively reduced to an amine, which can then undergo intramolecular cyclization with the carboxylic acid moiety to form various heterocyclic systems. This is a powerful strategy for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The reduction of the nitro group can be achieved using various reagents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Cross-Coupling Reactions

The bromine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further expanding the synthetic utility of this building block.

Potential Applications in Drug Discovery

The structural motifs accessible from this compound are of significant interest in drug discovery.

-

Indanone Derivatives: As mentioned, indanones exhibit a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[4][6]

-

Heterocyclic Compounds: The ability to synthesize various nitrogen-containing heterocycles opens up possibilities for developing novel therapeutic agents targeting a wide array of diseases. Nitro compounds themselves have been shown to possess diverse biological activities.[7][8]

-

Scaffold for Library Synthesis: Due to its multiple reactive sites, this compound can serve as a versatile scaffold for the combinatorial synthesis of compound libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, and is intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

-

(2-Nitrophenyl)acetic acid. In Wikipedia; 2023. [Link]

-

Acetic acid, 2-bromo-, 4-nitrophenyl ester. PubChem. [Link]

-

2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]

- CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

2-(2-((2-BROMO-6-CHLOROPHENYL)AMINO)PHENYL)ACETIC ACID. precisionFDA. [Link]

-

Reinvestigation of the Mannich reaction of 4-nitrophenylacetic acid and 2,4-dinitrophenylacetic acid. ACS Publications. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC. [Link]

-

2-Bromophenylacetic acid. PubChem. [Link]

-

Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. [Link]

-

Acetic acid, bromo-. National Institute of Standards and Technology. [Link]

-

2-(2-bromo-4-nitrophenyl)acetic acid (C8H6BrNO4). PubChemLite. [Link]

-

2-(2-Methyl-6-nitrophenyl)acetic acid. PubChem. [Link]

- CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

2-(3-Bromo-5-nitrophenyl)acetic acid. PubChem. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

-

Synthesis and Pharmacological Evaluation of Some Indanone-3-acetic acid Derivatives. Asian Journal of Chemistry. [Link]

-

synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha) and its derivatives. [Link]

-

A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

-

Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Publishing. [Link]

-

Acetic acid. National Institute of Standards and Technology. [Link]

-

Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. [Link]

-

Special Issue “The Role of Natural Products in Drug Discovery”. MDPI. [Link]

-

Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate. [Link]

-

Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. [Link]

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. ACS Publications. [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. [Link]

-

α-Bromophenylacetic acid. National Institute of Standards and Technology. [Link]

-

Gold-Facilitated '6-Exo-dig' Intramolecular Cyclization of 2-[(2-Nitrophenyl)ethynyl]phenylacetic Acids. Repositorio UC. [Link]

-

2-(2-Bromo-4-methyl-5-nitrophenyl)acetic acid. PubChem. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Natural-derived acetophenones: chemistry and pharmacological activities. PubMed. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID(37777-74-5) 1H NMR spectrum [chemicalbook.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(2-Bromo-6-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold for Chemical Innovation

As a Senior Application Scientist, my experience has consistently highlighted the pivotal role of well-characterized molecular scaffolds in the advancement of chemical and pharmaceutical research. The compound 2-(2-bromo-6-nitrophenyl)acetic acid, with its unique substitution pattern, represents a compelling, albeit underexplored, building block. Its trifunctional nature—a carboxylic acid for amide coupling and salt formation, a nitro group amenable to reduction, and a reactive bromo substituent for cross-coupling reactions—positions it as a versatile starting material for the synthesis of a diverse array of complex molecules. This guide is born out of the necessity for a consolidated, in-depth technical resource on this compound. It is designed not merely as a compilation of data, but as a practical tool to empower researchers to harness the full synthetic potential of this intriguing molecule. By providing a thorough understanding of its structure, properties, and reactivity, we aim to accelerate innovation and discovery in laboratories engaged in the critical work of developing novel therapeutics and functional materials.

Molecular Identity and Physicochemical Characteristics

This compound is a substituted phenylacetic acid derivative. A comprehensive understanding of its fundamental properties is the bedrock for its effective application in synthesis and drug design.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 37777-74-5 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| MDL Number | MFCD10566470 | [1] |

Physicochemical Properties

| Property | Value | Notes |

| Appearance | Expected to be a solid | Based on related compounds |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and ethyl acetate | Inferred from structural similarity to other phenylacetic acid derivatives |

| Storage | Room temperature, dry conditions | [1] |

Elucidation of the Molecular Structure

The precise arrangement of atoms and functional groups in this compound dictates its reactivity and potential for forming specific intermolecular interactions, which is of paramount importance in drug development.

Structural Representation

Caption: 2D structure of this compound.

Spectroscopic Characterization

While a complete set of publicly available, high-resolution spectra for this compound is not readily found, we can predict the expected spectral features based on its structure and data from analogous compounds. This predictive analysis is crucial for researchers to identify and characterize this molecule in their own experimental work.

The proton NMR spectrum is expected to exhibit distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.

-

Aromatic Region (δ 7.0-8.5 ppm): The three protons on the phenyl ring will likely appear as a complex multiplet or as distinct doublets and a triplet, depending on the coupling constants. The electron-withdrawing effects of the nitro and bromo groups will shift these protons downfield.

-

Methylene Protons (-CH₂-) (δ ~4.0 ppm): The two protons of the methylene group adjacent to the aromatic ring are expected to appear as a singlet.

-

Carboxylic Acid Proton (-COOH) (δ 10-12 ppm): This proton will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

For comparison, the ¹H NMR spectrum of the isomeric 4-bromo-2-nitrophenylacetic acid shows a multiplet for the aromatic protons between δ 7.44 and 8.01 ppm and a singlet for the methylene protons at δ 3.81 ppm in d6-DMSO.

The carbon-13 NMR spectrum provides valuable information about the carbon skeleton of the molecule.

-

Carboxylic Acid Carbon (-COOH): Expected to be in the range of δ 170-180 ppm.

-

Aromatic Carbons: Six distinct signals are anticipated in the aromatic region (δ 120-150 ppm). The carbons attached to the bromo and nitro groups will have their chemical shifts significantly influenced by these substituents.

-

Methylene Carbon (-CH₂-): Expected to appear around δ 35-45 ppm.

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1725 cm⁻¹. The IR spectrum of 4-bromo-2-nitrophenylacetic acid shows a characteristic C=O stretch at 1700 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorptions are expected, one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 260 and an M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the bromine atom (-Br, 79/81 Da).

Synthesis of this compound

Proposed Synthetic Pathway: Malonic Ester Synthesis

The malonic ester synthesis is a classic and reliable method for the preparation of substituted acetic acids[2][3][4][5]. This approach would involve the alkylation of a malonate ester with a suitable 2-bromo-6-nitrobenzyl halide, followed by hydrolysis and decarboxylation.

Caption: Proposed malonic ester synthesis workflow.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Bromo-2-(bromomethyl)-3-nitrobenzene

-

To a solution of 2-bromo-6-nitrotoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[6].

-

Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Remove the solvent under reduced pressure. The crude 1-bromo-2-(bromomethyl)-3-nitrobenzene can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Synthesis of Diethyl 2-(2-bromo-6-nitrobenzyl)malonate

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

After stirring for a short period, add the 1-bromo-2-(bromomethyl)-3-nitrobenzene from the previous step.

-

Reflux the reaction mixture until the alkylation is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude diethyl 2-(2-bromo-6-nitrobenzyl)malonate.

Step 3: Synthesis of this compound

-

To the crude diethyl 2-(2-bromo-6-nitrobenzyl)malonate, add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Heat the mixture to reflux to effect both the hydrolysis of the esters and the decarboxylation of the resulting malonic acid derivative[2][4][5].

-

Monitor the reaction for the cessation of CO₂ evolution.

-

Cool the reaction mixture, and the product may precipitate. If not, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude this compound by recrystallization from a suitable solvent system.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromo, nitro, and carboxylic acid functionalities makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery.

Precursor for Heterocyclic Compounds

The reactive nature of the functional groups allows for a variety of chemical transformations, making this molecule a key starting material for the synthesis of diverse heterocyclic scaffolds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. The bromo substituent can be utilized in cross-coupling reactions to introduce further complexity. Such heterocyclic compounds are prevalent in many biologically active molecules[7][8].

Building Block for Bioactive Molecules

While specific examples of drugs synthesized directly from this compound are not widely reported, its structural motifs are present in various pharmacologically active compounds. Phenylacetic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the bromo and nitro groups provides handles for further chemical modification to optimize these activities. It is described as a useful intermediate for the synthesis of compounds that may be developed into antimicrobial or anti-inflammatory drugs[1].

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the hazards can be inferred from its functional groups and related compounds.

-

General Hazards: Expected to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion and Future Outlook

This compound presents itself as a chemical entity of significant synthetic potential. Its trifunctional nature offers a platform for the generation of a wide array of complex molecules, particularly those with potential biological activity. While the current body of literature on this specific compound is limited, the foundational knowledge of its constituent functional groups and the synthetic pathways available for analogous structures provide a strong starting point for its exploration.

The proposed synthetic route via malonic ester synthesis offers a reliable and adaptable method for its preparation on a laboratory scale. Further research into optimizing this synthesis and exploring alternative routes is warranted. The true value of this compound, however, lies in its application as a building block. The strategic reduction of the nitro group, coupled with cross-coupling reactions at the bromo position and derivatization of the carboxylic acid, opens doors to a vast chemical space of novel heterocyclic and biaryl compounds.

It is our hope that this in-depth technical guide will serve as a valuable resource for researchers, stimulating further investigation into the chemistry and applications of this compound and ultimately contributing to the discovery and development of new and impactful chemical entities.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-nitro-4-substituted phenylacetic acid (CN101805265A).

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(89), 48022-48084. [Link]

-

Halimehjani, A. Z., Namboothiri, I. N. N., & Hooshmand, S. E. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances, 4(90), 49035-49089. [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Malonic Ester Synthesis [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Part I: Nitroalkenes in the synthesis of heterocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other biologically active molecules.[1] Its substituted phenylacetic acid structure provides a versatile scaffold for creating more complex molecular architectures. The presence of the bromo, nitro, and carboxylic acid functional groups allows for a variety of subsequent chemical transformations, making it a key intermediate in the synthesis of heterocyclic compounds and other target molecules.[2][3] This guide provides a detailed, in-depth exploration of a reliable synthetic pathway to this important compound, focusing on the underlying chemical principles and providing practical, field-proven experimental protocols.

Recommended Synthetic Pathway: A Multi-step Approach

The most logical and well-precedented synthetic route to this compound commences with 2-methyl-3-nitroaniline. This pathway involves three key transformations:

-

Diazotization and Sandmeyer Reaction: Conversion of the amino group to a bromo group.

-

Free-Radical Bromination: Functionalization of the methyl group.

-

Cyanation and Hydrolysis: Elaboration of the side chain to the desired acetic acid moiety.

This strategic sequence is designed to manage the reactivity of the various functional groups and maximize the overall yield and purity of the final product.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Bromo-6-nitrotoluene via Sandmeyer Reaction

The initial step focuses on replacing the amino group of 2-methyl-3-nitroaniline with a bromine atom. The Sandmeyer reaction is the classic and most effective method for this transformation.[4][5] It proceeds in two stages: the formation of a diazonium salt, followed by its copper(I)-catalyzed decomposition in the presence of a bromide source.[6][7]

Expertise & Experience: Causality Behind Experimental Choices

-

Diazotization at Low Temperatures: The formation of the diazonium salt from 2-methyl-3-nitroaniline and nitrous acid (generated in situ from sodium nitrite and a strong acid) is conducted at 0-5 °C.[8] This is critical because diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields.[6]

-

Choice of Acid: Hydrobromic acid is used both to generate nitrous acid and as the bromide source for the subsequent Sandmeyer reaction, ensuring a high concentration of bromide ions is available.[8]

-

Copper(I) Catalyst: Copper(I) bromide is the catalyst of choice for the Sandmeyer bromination. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, which is initiated by a single-electron transfer from the copper(I) species to the diazonium salt.[4]

Experimental Protocol: Synthesis of 2-Bromo-6-nitrotoluene

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-methyl-3-nitroaniline (e.g., 0.3 mol) in a mixture of water and 40% aqueous hydrobromic acid.[8]

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (e.g., 0.3 mol) in water dropwise, ensuring the temperature does not exceed 5 °C.[8]

-

After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate, larger flask, prepare a solution of copper(I) bromide (e.g., 0.3 mol) in hydrobromic acid and water.[8]

-

Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution at room temperature. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes, then heat to approximately 70 °C for 1 hour to ensure the reaction goes to completion.[8]

-

Cool the reaction mixture to room temperature and pour it onto ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 2-bromo-6-nitrotoluene can be purified by column chromatography or recrystallization.[9]

-

Part 2: Synthesis of 2-Bromo-6-nitrobenzyl bromide

The next stage involves the functionalization of the methyl group to introduce a leaving group that can be displaced in the subsequent chain-extension step. Free-radical bromination using N-bromosuccinimide (NBS) is the preferred method for this benzylic bromination.[10]

Expertise & Experience: Causality Behind Experimental Choices

-

N-Bromosuccinimide (NBS): NBS is an excellent reagent for benzylic bromination as it provides a low, constant concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.

-

Radical Initiator: A radical initiator, such as benzoyl peroxide, is used to initiate the reaction by generating the initial bromine radicals.

-

Solvent: A non-polar solvent like carbon tetrachloride is typically used for this reaction as it does not react with the radical intermediates.

Experimental Protocol: Synthesis of 2-Bromo-6-nitrobenzyl bromide

-

Reaction Setup:

-

Reaction and Workup:

-

Heat the mixture to reflux and maintain reflux for an extended period (e.g., 64 hours), monitoring the reaction progress by TLC.[10]

-

Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude 2-bromo-6-nitrobenzyl bromide.

-

The product can be purified by crystallization from a suitable solvent like ethanol.[10]

-

Part 3: Synthesis of this compound

The final part of the synthesis involves a two-step process: nucleophilic substitution of the benzylic bromide with cyanide, followed by hydrolysis of the resulting nitrile to the carboxylic acid.

Expertise & Experience: Causality Behind Experimental Choices

-

Cyanation: The use of sodium cyanide in a polar aprotic solvent like DMF facilitates the SN2 displacement of the bromide to form the corresponding acetonitrile derivative. This is a standard and efficient method for one-carbon chain extension. A similar procedure is documented for related compounds.[11][12]

-

Hydrolysis: Acid-catalyzed hydrolysis of the nitrile is a robust method to obtain the carboxylic acid. Concentrated sulfuric acid in water is effective for this transformation, although it requires careful temperature control to avoid decomposition.[13]

Experimental Protocol: Synthesis of this compound

-

Synthesis of 2-(2-Bromo-6-nitrophenyl)acetonitrile:

-

In a round-bottom flask, dissolve 2-bromo-6-nitrobenzyl bromide in DMF.

-

Add sodium cyanide portion-wise, while maintaining the temperature with a water bath.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude nitrile.

-

-

Hydrolysis to this compound:

-

In a round-bottom flask, carefully add a mixture of concentrated sulfuric acid and water to the crude 2-(2-bromo-6-nitrophenyl)acetonitrile.[13]

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).[13]

-

Cool the reaction mixture and pour it onto ice.

-

The solid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

The crude this compound can be purified by recrystallization.

-

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |

| 2-Methyl-3-nitroaniline | C₇H₈N₂O₂ | 152.15 | 96-99 | [14][15] |

| 2-Bromo-6-nitrotoluene | C₇H₆BrNO₂ | 216.03 | 38-40 | [3][9] |

| 2-Bromo-6-nitrobenzyl bromide | C₇H₅Br₂NO₂ | 294.93 | 61.5-63 | [10] |

| This compound | C₈H₆BrNO₄ | 260.04 | - | [1][16][17][18] |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. By carefully controlling the reaction conditions at each stage, from the initial Sandmeyer reaction to the final hydrolysis, researchers can obtain this valuable synthetic intermediate in good yield and purity. The principles and protocols outlined herein are grounded in established organic chemistry and offer a solid foundation for the successful synthesis of this and related compounds.

References

-

Sciencemadness Discussion Board. (2009, January 2). 2-Bromo-6-nitrotoluene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-bromo-6-nitrobenzyl bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

IUCr Journals. (2021). Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

YouTube. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

DC Fine Chemicals. (n.d.). 2-Methyl-3-nitroaniline. Retrieved from [Link]

-

Applied and Environmental Microbiology. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Retrieved from [Link]

-

ACS Publications. (2021). Selective Aerobic Oxidation of Toluene in the Presence of Co2+ and Task-Specific Organic Salts, Including Ionic Liquids. Retrieved from [Link]

-

Autech. (n.d.). You Need to Know About 2-Bromo-6-Nitrotoluene: Properties, Applications, and Suppliers. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Aromatic Side Chain Oxidation: Preparation of a Benzoic Acid Derivative. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

-

CBSE Academic. (n.d.). sample paper (2024 -25). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 3. innospk.com [innospk.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Bromo-6-nitrotoluene 98 55289-35-5 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 12. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Page loading... [guidechem.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. parchem.com [parchem.com]

- 17. (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID|2-(2-溴-6-硝基苯基)乙酸(37777-74-5)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 18. 2-(2-Bromo-4-nitrophenyl)acetic acid 98% | CAS: 66949-40-4 | AChemBlock [achemblock.com]

Spectroscopic Characterization of 2-(2-Bromo-6-nitrophenyl)acetic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(2-Bromo-6-nitrophenyl)acetic acid, a key intermediate in various synthetic applications. The following sections detail the expected ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound. The methodologies described are grounded in established laboratory practices, ensuring reliability and reproducibility.

Introduction

This compound (CAS 37777-74-5) is a substituted phenylacetic acid derivative.[1] Its molecular structure, featuring a bromine atom and a nitro group ortho to the acetic acid moiety, presents a unique electronic environment that is reflected in its spectroscopic signature. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and predicting its reactivity in downstream applications, which may include the synthesis of novel pharmaceutical agents or agrochemicals. This guide is intended for researchers and professionals in drug development and chemical synthesis who require a thorough understanding of the analytical characterization of this molecule.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of substituents on the phenyl ring dictates the expected spectroscopic outcomes. The electron-withdrawing nature of the nitro group and the halogen atom significantly influences the chemical shifts of the aromatic protons and carbons.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The chemical shift, integration, and multiplicity of the proton signals provide detailed information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 - 8.3 | Doublet | 1H | Ar-H |

| ~7.6 - 7.8 | Triplet | 1H | Ar-H |

| ~7.4 - 7.6 | Doublet | 1H | Ar-H |

| ~4.1 | Singlet | 2H | -CH₂- |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |

Interpretation and Rationale

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The presence of the electron-withdrawing nitro group and the bromine atom deshields these protons, causing them to resonate at a relatively high chemical shift. The splitting pattern (doublets and a triplet) arises from the coupling between adjacent aromatic protons.

The methylene (-CH₂-) protons are adjacent to both the aromatic ring and the carboxylic acid group, leading to a predicted chemical shift in the range of 4.1 ppm. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.

The carboxylic acid proton is highly deshielded and often exchanges with residual water or other acidic protons in the solvent, resulting in a broad singlet at a very high chemical shift, typically above 11.0 ppm. The addition of D₂O would cause this peak to disappear, confirming its assignment.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; for carboxylic acids, DMSO-d₆ is often preferred as it minimizes the exchange of the acidic proton.

-

Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-16 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

Integrate the resulting peaks to determine the relative number of protons.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[2]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | C=O (Carboxylic Acid) |

| ~148 - 152 | C-NO₂ |

| ~135 - 140 | C-Br |

| ~130 - 135 | Ar-CH |

| ~125 - 130 | Ar-CH |

| ~120 - 125 | Ar-CH |

| ~138 - 142 | C-CH₂ |

| ~35 - 40 | -CH₂- |

Interpretation and Rationale

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the highest chemical shift. The aromatic carbons attached to the nitro and bromo groups are also significantly deshielded. The remaining aromatic carbons and the methylene carbon will appear at intermediate chemical shifts. The specific assignments can be confirmed using two-dimensional NMR techniques such as HSQC and HMBC.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each carbon.

-

The spectral width should be set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Figure 2: General workflow for NMR spectroscopy experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| 1520-1560 | Strong | N-O asymmetric stretch (Nitro group) |

| 1340-1380 | Strong | N-O symmetric stretch (Nitro group) |

| ~3050 | Medium | C-H stretch (Aromatic) |

| ~2900 | Medium | C-H stretch (Aliphatic) |

| ~750-800 | Strong | C-Br stretch |

Interpretation and Rationale

The IR spectrum will be dominated by the strong and broad absorption of the carboxylic acid O-H bond. The sharp, strong peak around 1700 cm⁻¹ is characteristic of the carbonyl group. Two strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are also expected. The presence of the aromatic ring and the aliphatic CH₂ group will give rise to C-H stretching vibrations. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded.

-

The sample is placed on the ATR crystal or the KBr pellet is placed in the sample holder.

-

The sample spectrum is recorded.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 259/261 | [M]⁺˙ Molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 214/216 | [M - COOH]⁺ |

| 184/186 | [M - COOH - NO]⁺ |

| 135 | [M - Br - NO₂]⁺ |

Interpretation and Rationale

The mass spectrum is expected to show a molecular ion peak at m/z 259 and 261, with a characteristic 1:1 intensity ratio due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation of the molecule is likely to occur through the loss of the carboxylic acid group, the nitro group, and the bromine atom, leading to the predicted fragment ions.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: An electrospray ionization (ESI) or electron ionization (EI) mass spectrometer can be used. ESI is a softer ionization technique that is more likely to show the molecular ion, while EI can provide more fragmentation information.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, and the mass-to-charge ratios of the resulting ions are measured.

-

Data Processing: The data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous identification and structural confirmation. The provided protocols offer a framework for obtaining high-quality data, ensuring the integrity of this important chemical intermediate in research and development settings.

References

-

Chem 117 Reference Spectra Spring 2011. (2011). Retrieved January 11, 2026, from [Link]

-

Spectroscopy | chemrevise. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

1H NMR and 13C NMR of 2-(2-Bromo-6-nitrophenyl)acetic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(2-Bromo-6-nitrophenyl)acetic acid

Introduction

This compound is a substituted phenylacetic acid derivative. Its utility in synthetic chemistry, particularly as a building block for pharmaceuticals and other biologically active compounds, necessitates unambiguous structural characterization.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the theoretical principles governing the spectral features, present a robust experimental protocol for data acquisition, and provide a detailed interpretation of the expected spectra.

Core Principles: Decoding the Spectrum

Understanding the NMR spectrum of this compound requires a firm grasp of how its unique structural features—a heavily substituted aromatic ring and a carboxylic acid moiety—influence the key NMR parameters.

Chemical Shift (δ)

The chemical shift of a nucleus is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield).[3][4]

-

Aromatic Protons (Ar-H) : Protons on a benzene ring typically resonate between 6.5 and 8.5 ppm.[5][6] This downfield position is due to the magnetic anisotropy created by the ring current of the π electrons.[7] In this compound, the potent electron-withdrawing nature of the nitro (NO₂) group and the bromine (Br) atom significantly deshields the adjacent aromatic protons, pushing their signals further downfield.[3][8]

-

Methylene Protons (-CH₂-) : The protons of the methylene group are adjacent to the aromatic ring and the carbonyl group of the carboxylic acid. Both groups exert a deshielding effect, placing the signal for these protons typically in the 3.5-4.5 ppm range.

-

Carboxylic Acid Proton (-COOH) : The acidic proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[9] It typically appears as a broad singlet far downfield, often between 10 and 13 ppm.[10]

-

Aromatic Carbons (Ar-C) : Aromatic carbons resonate in the 120-150 ppm region in a ¹³C NMR spectrum.[6][11] The carbons directly attached to the electron-withdrawing bromo and nitro substituents (ipso-carbons) will have their chemical shifts significantly altered. Other ring carbons are also affected, providing a unique fingerprint for the substitution pattern.

-

Methylene and Carbonyl Carbons (-CH₂COOH) : The methylene carbon signal is expected in the 35-45 ppm range, while the carbonyl carbon of the carboxylic acid will appear significantly downfield, typically between 170 and 180 ppm.

Spin-Spin Coupling (J)

Spin-spin coupling arises from the interaction of the spins of neighboring nuclei, resulting in the splitting of NMR signals. For aromatic systems, the magnitude of the coupling constant (J, measured in Hz) is diagnostic of the relative positions of the coupled protons.[12]

-

Ortho Coupling (³JHH) : Coupling between protons on adjacent carbons. Typically the largest, ranging from 7-10 Hz.

-

Meta Coupling (⁴JHH) : Coupling between protons separated by two carbons. Much smaller, typically 2-3 Hz.

-

Para Coupling (⁵JHH) : Coupling between protons on opposite sides of the ring. Usually very small (0-1 Hz) and often not resolved.

In this molecule, the three adjacent protons on the aromatic ring will exhibit both ortho and meta coupling, leading to complex but predictable splitting patterns (e.g., doublet of doublets, triplet).

Experimental Protocol: A Self-Validating Methodology

The quality of NMR data is critically dependent on a meticulous experimental approach. The following protocol outlines a robust procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection : The choice of a deuterated solvent is crucial.

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆) : Highly recommended for this compound. It is an excellent solvent for carboxylic acids and allows for the clear observation of the exchangeable -COOH proton. Its residual proton signal appears around 2.50 ppm.

-

Chloroform-d (CDCl₃) : A common choice, but the acidic proton may undergo rapid exchange or appear as a very broad, sometimes unobservable, signal. Its residual proton signal is at ~7.26 ppm.

-

-

Concentration : Dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). For aqueous-based solvents, DSS or TSP can be used.[13]

-

Homogenization : Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer.[14]

¹H NMR Spectroscopy:

-

Pulse Program : Standard single-pulse (e.g., 'zg30').

-

Spectral Width : ~16 ppm (from -2 to 14 ppm).

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Number of Scans : 16-32, depending on concentration.

¹³C{¹H} NMR Spectroscopy:

-

Pulse Program : Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

-

Spectral Width : ~240 ppm (from -10 to 230 ppm).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay (d1) : 2 seconds.

-

Number of Scans : 1024 or more, as ¹³C is an insensitive nucleus.

Workflow for NMR Analysis

Caption: Workflow from sample preparation to final structure confirmation.

Spectral Analysis and Interpretation

The lack of symmetry in this compound means that all aromatic protons and carbons are chemically distinct and will give rise to separate signals.

¹H NMR Spectrum: Predicted Data

The aromatic region will show three distinct signals corresponding to H-3, H-4, and H-5. The methylene protons (-CH₂-) will appear as a singlet, and the carboxylic acid proton (-COOH) will be a broad singlet.

| Proton Label | Predicted δ (ppm) (in DMSO-d₆) | Multiplicity | Coupling Constants (Hz) | Integration | Rationale |

| H-3 | ~8.2 | Doublet (d) | ³JH3-H4 ≈ 8.0 | 1H | Ortho to the deshielding NO₂ group. Coupled only to H-4. |

| H-5 | ~7.9 | Doublet (d) | ³JH5-H4 ≈ 8.0 | 1H | Ortho to the deshielding Br atom. Coupled only to H-4. |

| H-4 | ~7.7 | Triplet (t) | ³JH4-H3 ≈ 8.0, ³JH4-H5 ≈ 8.0 | 1H | Coupled to both H-3 and H-5 with similar ortho coupling constants. |

| -CH₂- | ~4.1 | Singlet (s) | N/A | 2H | Adjacent to the aromatic ring and carbonyl group; no adjacent protons to couple with. |

| -COOH | >10 | Broad Singlet (br s) | N/A | 1H | Highly deshielded acidic proton, signal broadening due to exchange. |

Proton Coupling Relationships

Caption: Aromatic proton coupling in the target molecule.

¹³C NMR Spectrum: Predicted Data

Due to the lack of symmetry, eight distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Carbon Label | Predicted δ (ppm) | Rationale |

| C=O | ~171 | Carbonyl carbon of a carboxylic acid, highly deshielded. |

| C-6 (C-NO₂) | ~149 | Aromatic carbon attached to the strongly electron-withdrawing nitro group. |

| C-1 (C-CH₂COOH) | ~135 | Quaternary aromatic carbon attached to the acetic acid side chain. |

| C-4 | ~133 | Aromatic CH carbon, influenced by substituents. |

| C-5 | ~130 | Aromatic CH carbon, adjacent to the carbon bearing the bromine. |

| C-3 | ~126 | Aromatic CH carbon, adjacent to the carbon bearing the nitro group. |

| C-2 (C-Br) | ~122 | Aromatic carbon attached to bromine; shielding effect of heavy halogens can be complex. |

| -CH₂- | ~39 | Methylene carbon, deshielded by the adjacent aromatic ring and carbonyl group. |

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive structural signature. The ¹H NMR spectrum is characterized by three distinct signals in the aromatic region with clear ortho-coupling patterns, a singlet for the methylene protons, and a broad downfield signal for the carboxylic acid proton. The ¹³C NMR spectrum confirms the presence of eight unique carbon environments, consistent with the substituted aromatic structure. By applying the principles and protocols outlined in this guide, researchers can confidently acquire and interpret the NMR data for this compound, ensuring its identity and purity in synthetic and drug development workflows.

References

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Reich, H. J. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

-

Chegg. interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). [Link]

-

University College London. Chemical shifts. [Link]

-

The Organic Chemistry Tutor. Chemical Shift In NMR Spectroscopy. [Link]

-

Metin, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. 5.5: Chemical Shift. [Link]

-

MySkinRecipes. This compound. [Link]

-

University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID|2-(2-溴-6-硝基苯基)乙酸(37777-74-5)的供应商,生产企业,生产厂家 [m.chemicalbook.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. Solved interpret the 1H NMR and 13C NMR of the compound | Chegg.com [chegg.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Role of the nitro group in 2-(2-Bromo-6-nitrophenyl)acetic acid reactivity

An In-depth Technical Guide

Topic: The Pivotal Role of the Nitro Group in the Reactivity and Synthetic Utility of 2-(2-Bromo-6-nitrophenyl)acetic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the nitro group in dictating the chemical reactivity of this compound. This molecule is a valuable intermediate in organic synthesis, primarily due to the unique interplay of its three functional groups: the nitro group, the bromo substituent, and the acetic acid side chain. We will explore how the potent electron-withdrawing nature of the nitro group governs the molecule's electronic architecture, influences the acidity of adjacent groups, and, most critically, serves as a latent functional handle for constructing complex heterocyclic systems. This guide will detail the mechanistic underpinnings of its reactivity, provide field-proven experimental protocols, and highlight its applications in the synthesis of scaffolds relevant to drug discovery.

Introduction

This compound is a substituted phenylacetic acid derivative that has garnered interest as a versatile building block in synthetic chemistry. Its utility lies not in the reactivity of a single functional group, but in the synergistic and pre-organized reactivity imparted by the ortho-relationship of the bromo, nitro, and acetic acid moieties. The nitro group, in particular, is the central player, acting as a powerful electronic anchor and a strategic precursor to a nucleophilic amine. Understanding its influence is key to unlocking the synthetic potential of this reagent, which is often employed in the synthesis of precursors for pharmaceuticals, such as potential antimicrobial or anti-inflammatory agents.[1] This guide will dissect the multifaceted role of the nitro group, from its fundamental electronic effects to its application in advanced synthetic transformations.

Electronic Architecture: The Dominance of the Nitro Group

The reactivity of an aromatic compound is fundamentally governed by the electronic nature of its substituents. In this compound, the nitro group is the most influential substituent, profoundly deactivating the aromatic ring through a combination of strong inductive and resonance effects.

Inductive and Resonance Effects

The nitro group (-NO₂) is a classic example of a powerful electron-withdrawing group (EWG).[2] Its influence is twofold:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

-

Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its oxygen atoms, creating resonance structures with a positive charge on the aromatic ring, particularly at the ortho and para positions.[3][4] This withdrawal of electron density deactivates the ring towards attack by electrophiles.[5]

The diagram below illustrates the delocalization of positive charge across the aromatic ring due to the resonance effect of the nitro group.

Caption: Resonance delocalization in a nitrophenyl system.

Impact on Aromatic Ring Reactivity

Due to this strong deactivation, this compound is highly resistant to electrophilic aromatic substitution (EAS).[6] Should a reaction be forced under harsh conditions, the nitro group acts as a meta-director.[2][7] The resonance structures show that the ortho and para positions bear a partial positive charge, making them electronically repulsive to an incoming electrophile. The meta position, while still deactivated, is the least electron-deficient site and therefore the position of attack.[4]

Influence on Acidity

The electronic effects of the substituents significantly impact the acidity of both the carboxylic acid proton and the benzylic protons of the acetic acid moiety.

| Group | pKa Influence | Causality |

| Carboxylic Acid (-COOH) | Increased Acidity (Lower pKa) | The ortho-nitro group exerts a powerful -I effect, stabilizing the resulting carboxylate anion (R-COO⁻) by withdrawing electron density. This makes the parent acid a stronger acid compared to unsubstituted phenylacetic acid. |